molecular formula C9H10ClF3N2S B1479856 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090961-98-9

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479856
CAS No.: 2090961-98-9
M. Wt: 270.7 g/mol
InChI Key: XIFFYKFESWRZLU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C9H10ClF3N2S and its molecular weight is 270.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A novel series of pyrazoles with trifluoromethyl groups have been synthesized, demonstrating significant potential in green chemistry due to their high yields and use of ethanol as a solvent. These compounds exhibited notable antioxidant and antimicrobial activities, particularly against fungi (Bonacorso et al., 2015).
    • Research has explored the synthesis of pyrazoles featuring functionalized side chains, highlighting the versatility and potential of these compounds in chemical synthesis (Grotjahn et al., 2002).
  • Potential in Medicinal Chemistry :

    • Certain pyrazoles with trifluoromethyl groups have shown promising antihyperglycemic properties in diabetic mice, suggesting their potential use in developing new classes of antidiabetic drugs (Kees et al., 1996).
  • Material Science Applications :

    • Pyrazole derivatives have been used to synthesize heteroleptic Ir(III) metal complexes, which exhibit high-efficiency blue phosphorescence at room temperature. This has implications for developing new materials for optoelectronic applications (Yang et al., 2005).
  • Further Chemical Applications :

    • The synthesis of trifluoromethyl-substituted pyrazoles has been explored for their use in palladium-catalyzed Suzuki-Miyaura coupling reactions, an important process in organic synthesis (Sharma et al., 2013).

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2S/c10-2-3-15-7-1-4-16-5-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFYKFESWRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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